(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine
Overview
Description
“®-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine” is a compound that involves the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a fundamental tool in organic synthesis, used to protect an otherwise labile or reactive functional group from interfering in subsequent steps of a synthesis .
Synthesis Analysis
The Fmoc group can be installed using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), also frequently called 9-fluorenylmethyl chloroformate . Fmoc-Cl is prepared by treating 9-fluorenylmethanol with phosgene (COCl2) .Molecular Structure Analysis
The molecular structure of the Fmoc group involves a fluorenyl ring attached to a carbonyl group . The Fmoc group is attached to the amino group of the amino acid or peptide during the protection phase .Chemical Reactions Analysis
The Fmoc group can be detached from the amino group under certain conditions . For example, water in microdroplets can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group .Physical and Chemical Properties Analysis
The Fmoc group has inherent hydrophobicity and aromaticity, which can promote the association of building blocks . This makes Fmoc-modified amino acids and short peptides possess eminent self-assembly features .Mechanism of Action
Safety and Hazards
Future Directions
The unique properties of the Fmoc group and its potential for applications open opportunities for future research . For example, the strategy of using water in microdroplets to promote the detachment of the Fmoc group from the amino group works on various amino acids and could trigger organic reactions .
Properties
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluoropropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUPJYSXGGJUDG-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140742 | |
Record name | Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414874-24-0 | |
Record name | Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414874-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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